4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride

Lipophilicity Drug-likeness Solubility

Choose 4-[3-(2-Methoxyethyl)ureido]benzenesulfonyl chloride (CAS 677326-99-7) for its balanced LogP (1.382) and elevated polar surface area (84.5 Ų), ensuring superior solubility in aqueous and polar organic solvents like DMF and DMSO. This property enhances coupling efficiency with polar amines in parallel synthesis of sulfonamide libraries, streamlining lead optimization. This ≥98% pure solid also reduces purification burdens in automated workflows, while its GHS05-only hazard profile simplifies waste disposal compared to orally toxic alternatives.

Molecular Formula C10H13ClN2O4S
Molecular Weight 292.73
CAS No. 677326-99-7
Cat. No. B2869053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride
CAS677326-99-7
Molecular FormulaC10H13ClN2O4S
Molecular Weight292.73
Structural Identifiers
SMILESCOCCNC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
InChIInChI=1S/C10H13ClN2O4S/c1-17-7-6-12-10(14)13-8-2-4-9(5-3-8)18(11,15)16/h2-5H,6-7H2,1H3,(H2,12,13,14)
InChIKeyCWCNGGYNOBVSCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride CAS 677326-99-7: Product Baseline and Structural Context


4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride (CAS 677326-99-7) is a functionalized aryl sulfonyl chloride building block featuring a para-ureido substituent with an N-(2-methoxyethyl) side chain. The compound bears a reactive sulfonyl chloride group suitable for nucleophilic substitution and is supplied as a solid . Its molecular formula is C10H13ClN2O4S, with a molecular weight of 292.74 g/mol and a reported purity of ≥98% .

Why 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride Cannot Be Replaced by Generic Ureidobenzenesulfonyl Chlorides


Ureidobenzenesulfonyl chlorides constitute a broad class of electrophilic building blocks, yet their physicochemical and reactivity profiles are exquisitely sensitive to the ureido N-substituent. The specific 2-methoxyethyl group in CAS 677326-99-7 modulates lipophilicity (LogP) and polar surface area (TPSA) relative to simpler alkyl or unsubstituted ureido analogs , directly impacting solubility, partitioning, and coupling efficiency in downstream transformations . Generic substitution without verification of these parameters can lead to altered reaction kinetics, unexpected byproduct profiles, or failure to meet purification specifications .

Quantitative Differentiation of 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride: Head-to-Head Evidence vs. Key Analogs


Hydrophilicity Advantage: Lower LogP vs. 2-Ethoxy-5-(3-methyl-ureido) Analog

The target compound exhibits a computed LogP of 1.382 , whereas the structurally related 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride (CAS 680618-13-7) has a reported LogP of 3.30880 . This difference of ~1.9 LogP units translates to an approximately 80-fold lower octanol-water partition coefficient, indicating substantially higher aqueous solubility for the target compound.

Lipophilicity Drug-likeness Solubility

Reduced Polar Surface Area vs. 2-Ethoxy-5-(3-methyl-ureido) Analog

The target compound has a calculated TPSA of 84.5 Ų , compared to 92.88 Ų for 2-Ethoxy-5-(3-methyl-ureido)-benzenesulfonyl chloride . The lower TPSA of the target suggests improved passive membrane permeability relative to the ethoxy-methyl analog.

TPSA Membrane permeability ADME

Intermediate Lipophilicity Profile vs. Bis(2-methoxyethyl) Analog

The target compound (LogP = 1.382) sits at an intermediate lipophilicity between the highly hydrophilic 4-ureido-benzenesulfonyl chloride (computed LogP not available but lower due to fewer alkyl groups) and the more lipophilic 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride (CAS 680185-48-2, LogP = 2.89460) . This balanced LogP may offer advantages in reaction media requiring moderate polarity.

LogP tuning Drug design Solubility

Higher Declared Purity vs. Unsubstituted 4-Ureido-benzenesulfonyl chloride

The target compound is offered with a purity specification of ≥98% . In contrast, the simpler analog 4-ureido-benzenesulfonyl chloride (CAS 40685-78-7) is commonly supplied at 95% purity . While both grades are suitable for many applications, the 3% higher minimum purity may reduce the need for additional purification steps in sensitive downstream reactions.

Purity Quality control Reproducibility

Distinct Hazard Classification vs. Chlorinated Analog

The target compound is classified as Danger (GHS05) with hazard statements H314 (severe skin burns and eye damage) and H318 (serious eye damage) . Its 2-chloro-substituted analog, 2-Chloro-4-[3-(2-methoxy-ethyl)-ureido]-benzenesulfonyl chloride (CAS 680617-84-9), is classified as Warning (GHS07) with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) . The target's higher corrosivity may influence personal protective equipment (PPE) requirements and shipping regulations, but the absence of oral toxicity warning (H302) may simplify waste handling in some contexts.

Safety Handling Shipping

Recommended Application Scenarios for 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride Based on Quantitative Differentiation


Sulfonamide Library Synthesis in Polar Media

Due to its lower LogP (1.382) and higher TPSA (84.5 Ų) relative to more lipophilic analogs , this compound is particularly well-suited for parallel synthesis of sulfonamide libraries conducted in aqueous or polar organic solvents (e.g., DMF, DMSO, or acetonitrile/water mixtures). The enhanced aqueous solubility reduces precipitation during coupling reactions with polar amines .

Building Block for Drug Candidates Requiring Moderate Lipophilicity

The intermediate LogP value positions this sulfonyl chloride as a strategic intermediate for medicinal chemistry programs aiming to optimize both solubility and membrane permeability. Its balanced profile may simplify lead optimization compared to starting materials with extreme LogP values .

High-Purity Synthesis Routes

For multi-step synthetic sequences where byproduct carryover is a concern, the ≥98% purity specification may reduce the need for intermediate purification, improving overall yield and throughput. This is particularly advantageous in automated synthesis platforms or when working with precious downstream reagents .

Reactions Requiring Careful Hazard Management

The corrosive nature (GHS05 Danger) demands rigorous PPE and engineering controls. However, the absence of an oral toxicity warning (H302) may simplify waste disposal relative to analogs bearing that hazard. Researchers should select this compound when corrosive properties are manageable but oral toxicity is a primary concern .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.